molecular formula C8H4F4N2O5 B3040161 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 1645-67-6

2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B3040161
CAS No.: 1645-67-6
M. Wt: 284.12 g/mol
InChI Key: PPEJTWQARACQTQ-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene is a chemical compound with the molecular formula C8H4F4N2O5 and a molecular weight of 284.12 g/mol It is characterized by the presence of two nitro groups and a tetrafluoroethoxy group attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the nitration of 1-(1,1,2,2-tetrafluoroethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base (e.g., sodium hydroxide) and solvents like dimethylformamide (DMF).

Major Products Formed

    Reduction: 2,4-Diamino-1-(1,1,2,2-tetrafluoroethoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and tetrafluoroethoxy groups, which impart distinct chemical properties. The combination of these groups enhances its reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

2,4-dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2O5/c9-7(10)8(11,12)19-6-2-1-4(13(15)16)3-5(6)14(17)18/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEJTWQARACQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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